molecular formula C17H17N3O B12021225 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 618098-37-6

3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B12021225
CAS No.: 618098-37-6
M. Wt: 279.34 g/mol
InChI Key: HUVZGMVCWPTKLL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 5-amine core substituted with a 4-methoxyphenyl group at position 3 and a 2-methylphenyl group at position 1 (Figure 1). Key structural features include:

  • Methoxy group: Enhances solubility and influences electronic properties.
  • Pyrazole core: A heterocyclic scaffold common in bioactive molecules.

Synthetic routes typically involve condensation reactions, as demonstrated in , where ethanol is used as a solvent for dissolving intermediates . Characterization data (e.g., HRMS: m/z 369.2076 [M+H]⁺) confirm its molecular formula (C₁₇H₁₇N₃O) .

Properties

CAS No.

618098-37-6

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-5-3-4-6-16(12)20-17(18)11-15(19-20)13-7-9-14(21-2)10-8-13/h3-11H,18H2,1-2H3

InChI Key

HUVZGMVCWPTKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazines with 1,3-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions. Catalysts such as acetic acid or hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 618092-84-5
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)N

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine, exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of various pyrazolone derivatives, showing that modifications can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

CompoundMIC (μg/mL)Activity
12100Antibacterial
1325Antibacterial
1419Antibacterial
1539Antibacterial
1678Antibacterial

Antitumor Potential

The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine on different cancer cell lines warrant further investigation.

Coordination Chemistry

In materials science, pyrazole compounds serve as ligands in coordination chemistry. They are integral in forming metal-organic frameworks (MOFs) and chemosensors due to their ability to coordinate with metal ions effectively . The structural versatility of pyrazoles allows for the tuning of electronic properties, making them suitable for applications in catalysis and sensing technologies.

Fluorescent Applications

Recent studies have explored the incorporation of pyrazole derivatives into fluorescent materials. The unique electronic properties of these compounds enable their use in biological imaging and as fluorescent probes . The synthesis of novel pyrazolo[1,5-a]pyrimidines has demonstrated significant yields and potential for optical applications.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Khalil et al., various amino-pyrazolone derivatives were synthesized and tested for antimicrobial activity. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 2: Coordination Compounds

A mini-review on the applications of pyrazole ligands highlighted their role in developing coordination compounds that exhibit unique properties such as luminescence and catalytic activity . These findings suggest that compounds like 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine could be pivotal in advancing material sciences.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Position and Regioisomerism

Regioisomeric changes in pyrazole derivatives profoundly impact biological activity. For example:

  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (): Switching substituent positions from 3-fluorophenyl/4-pyridyl to 4-fluorophenyl/3-pyridyl abolishes p38αMAP kinase inhibition but confers nanomolar IC₅₀ values against cancer kinases (Src, B-Raf, EGFRs, VEGFR-2) .

Substituent Electronic and Steric Effects

Compound Name Substituents (Position 1/3) Molecular Weight Key Properties/Activities Reference
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1: 4-MeOPh; 3: Ph 265.32 Higher solubility due to methoxy
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 1: 2-MePh; 3: 4-ClPh, Me 327.82 Increased lipophilicity (Cl substituent)
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 1: 4-MeOPh; 3: tert-butyl 268.11 Steric hindrance from tert-butyl
Target compound 1: 2-MePh; 3: 4-MeOPh 297.35 Balanced solubility and steric bulk
  • Chlorophenyl vs. Methoxy groups enhance solubility via hydrogen bonding .
  • tert-Butyl substituents : Introduce steric bulk, which may reduce binding affinity to flat kinase active sites but improve metabolic stability .

Biological Activity

3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is C17H17N3OC_{17}H_{17}N_{3}O with a molecular weight of approximately 279.34 g/mol. The compound features a pyrazole ring substituted with aromatic groups, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit promising anticancer properties. The following table summarizes key findings from various studies on the anticancer activity of pyrazole derivatives, including 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Induces apoptosis via mitochondrial pathway
HepG2 (Liver)10.0Inhibits tubulin polymerization
A549 (Lung)26.0Induces autophagy without apoptosis
HeLa (Cervical)15.0Disrupts cell cycle at G2/M phase

These studies demonstrate that the compound can effectively inhibit the growth of various cancer cell lines, suggesting it may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine has shown antimicrobial activity against several pathogens. The following table outlines the minimum inhibitory concentration (MIC) values observed in recent studies:

Study ReferencePathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic
Candida albicans1.00Fungicidal

These findings indicate that the compound exhibits potent antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including our compound of interest:

  • Breast Cancer Study : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells, revealing that compounds similar to 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine significantly induced apoptosis and inhibited cell proliferation through mitochondrial pathways .
  • Antimicrobial Efficacy : In a comparative study, the antimicrobial efficacy of multiple pyrazole derivatives was assessed against common bacterial and fungal pathogens, demonstrating that our compound exhibited one of the lowest MIC values against Staphylococcus aureus, indicating strong bactericidal activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via condensation reactions of α,β-unsaturated ketones with hydrazine derivatives. For example, microwave-assisted reactions between 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and phenylhydrazine in ethanol/acetic acid under reflux yield pyrazole derivatives (45% yield after recrystallization) . Alternative methods include Vilsmeier–Haack formylation of pyrazolones or solvent-free multicomponent reactions involving barbituric acids and aldehydes .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Dihedral angles between aromatic rings (e.g., 16.83°–51.68°) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) are critical for validating the stereochemistry . Complementary techniques include NMR (to confirm substituent positions) and FT-IR (to identify functional groups like NH₂ and C–O–C) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Antifungal and antitubercular activities are assessed using broth microdilution (MIC values against Candida spp. or Mycobacterium tuberculosis). Cytotoxicity is tested via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values reported . Dose-response curves and statistical validation (e.g., ANOVA) are essential for reproducibility .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?

Conflicting data may arise from polymorphism or solvent-induced conformational changes. Strategies include:

  • Repeating SC-XRD under varying conditions (temperature, solvent).
  • Comparing experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software).
  • Analyzing dynamic effects via variable-temperature NMR .

Q. What strategies optimize reaction yields for derivatives with 4-methoxyphenyl substituents?

Yield optimization involves:

  • Screening solvents (e.g., DMF for polar intermediates, toluene for Claisen–Schmidt condensations).
  • Microwave irradiation to reduce reaction time (e.g., from 7 hours to 30 minutes) .
  • Catalytic additives (e.g., p-TsOH for acid-mediated cyclizations) .

Q. How should researchers interpret contradictory bioactivity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or compound purity. Mitigation steps:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use structure-activity relationship (SAR) models to isolate pharmacophore contributions .

Q. What computational methods predict the binding affinity of this compound to GPCRs?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors like cannabinoid CB1. Key parameters include:

  • Ligand-receptor binding energy (ΔG < −7 kcal/mol suggests strong affinity).
  • Hydrogen-bonding interactions with residues (e.g., Lys192 in CB1) .
  • Pharmacophore mapping to identify critical moieties (e.g., methoxyphenyl as a hydrophobic anchor) .

Methodological Notes

  • Synthesis: Prioritize microwave-assisted methods for reduced side-product formation .
  • Structural Analysis: Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Bioactivity: Include positive controls (e.g., fluconazole for antifungal assays) and validate with dose-response replicates .

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